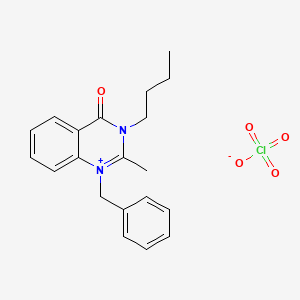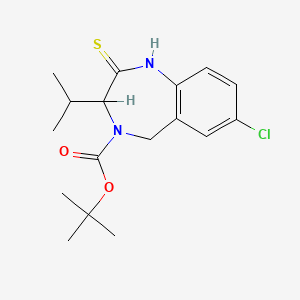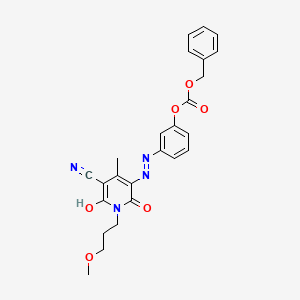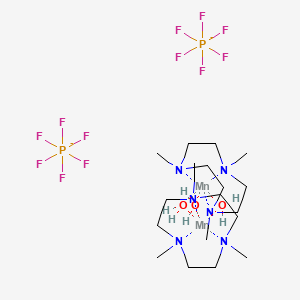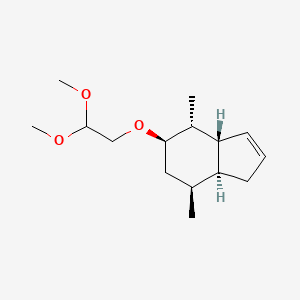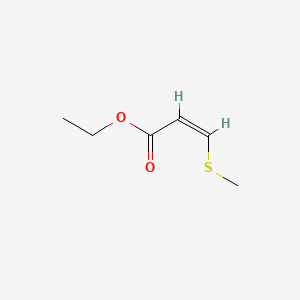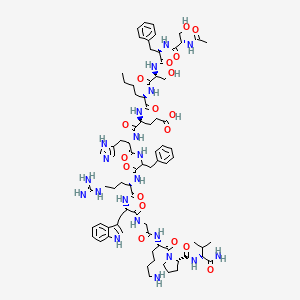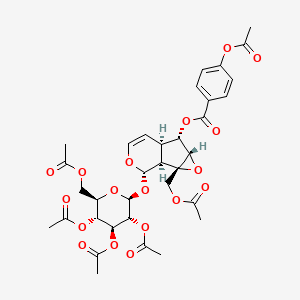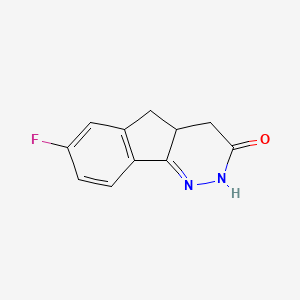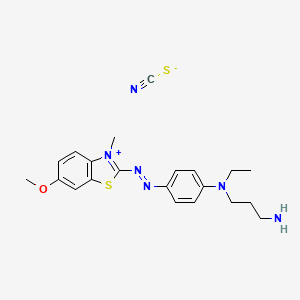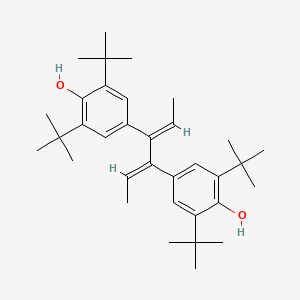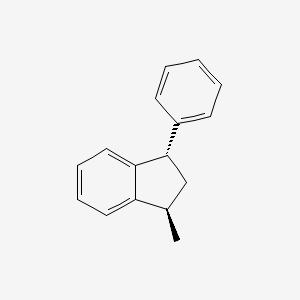
trans-1-Methyl-3-phenylindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-Methyl-3-phenylindan: is an organic compound belonging to the indane family It is characterized by a fused bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with a methyl group and a phenyl group attached to the indane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-3-phenylindan typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of monomeric styrene. This reaction can be carried out using acid catalysts such as sulfuric acid or other strong acids . The reaction conditions often involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: trans-1-Methyl-3-phenylindan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of various substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-1-Methyl-3-phenylindan is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving indane derivatives.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers, resins, and other materials with specific properties .
Wirkmechanismus
The mechanism of action of trans-1-Methyl-3-phenylindan involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenylindane: A structural isomer with similar properties.
2-Methyl-3-phenylindane: Another isomer with a different substitution pattern.
3-Phenylindan-1-one: A related compound with a ketone functional group.
Uniqueness: trans-1-Methyl-3-phenylindan is unique due to its specific trans-configuration, which can influence its reactivity and interactions with other molecules. This configuration may impart distinct physical and chemical properties compared to its isomers .
Eigenschaften
CAS-Nummer |
14568-76-4 |
|---|---|
Molekularformel |
C16H16 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(1R,3S)-1-methyl-3-phenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H16/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-10,12,16H,11H2,1H3/t12-,16+/m1/s1 |
InChI-Schlüssel |
JHIDJKSBZPNVKZ-WBMJQRKESA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


